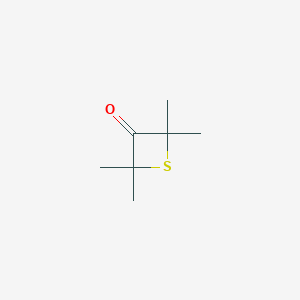

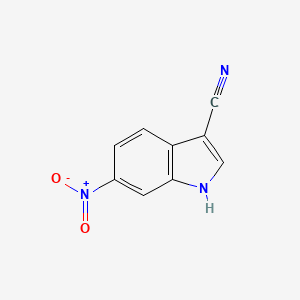

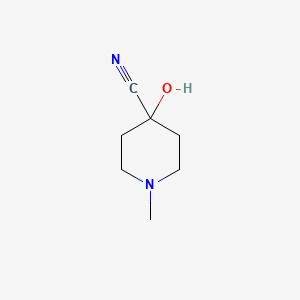

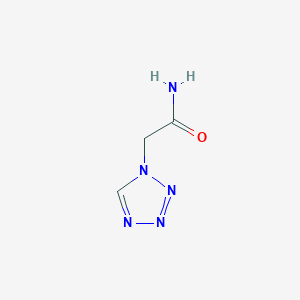

![molecular formula C13H14N4O B1296379 N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide CAS No. 51883-88-6](/img/structure/B1296379.png)

N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Structural Chemistry

Summary of the Application

The compound has been used in the synthesis of new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands .

Methods of Application

The ligands were synthesized by an alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF . The spectroscopic data of these ligands were fully assigned using 1 H-NMR, 13 C-NMR, and IR spectroscopy .

Results or Outcomes

The in situ complexes of the multidentate ligands were found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Application in Crystallography

Summary of the Application

The compound has been used in the study of weak inter- and intramolecular interactions in crystals .

Methods of Application

The nature and the energy of the intermolecular bifurcated N—H…N hydrogen bond in the crystal of 3-amino-6- (3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine were studied by analyzing the electron density distribution based on X-ray diffraction data .

Results or Outcomes

In contrast to two-center hydrogen bonds, the total energy of the N—H…N interaction is virtually independent of the geometric parameters of two contacts and is determined only by the nature of the interacting atoms .

Application in Organic Synthesis

Methods of Application

The methods for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole and its application in organic synthesis have been examined .

Application in Catalysis

Results or Outcomes

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Propriétés

IUPAC Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSAMCTLHBETH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=NC(=O)C2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315445 |

Source

|

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide | |

CAS RN |

51883-88-6 |

Source

|

| Record name | MLS003115671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.